![molecular formula C28H36I2N6O6S B561040 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide CAS No. 103226-15-9](/img/structure/B561040.png)
3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
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Description
The compound’s name suggests that it is a peptide, a short chain of amino acids. The amino acids in this peptide appear to be tyrosine, alanine, glycine, phenylalanine, and methionine. The “diiodo” in the name suggests that the tyrosine has been modified with two iodine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve standard peptide synthesis techniques, possibly using solid-phase peptide synthesis. This involves sequentially adding protected amino acids to a growing chain, followed by deprotection steps .Molecular Structure Analysis
The molecular structure would be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. Common reactions for peptides include hydrolysis, which breaks the peptide bond, and various modifications of the amino acid side chains .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, stability, melting point, etc., would be determined using various analytical techniques. These might include high-performance liquid chromatography (HPLC) for purity, mass spectrometry for molecular weight, and various spectroscopic methods for structural analysis .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZVBXNIJOSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36I2N6O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657536 |
Source
|
Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103226-15-9 |
Source
|
Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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